molecular formula C20H26N2OS2 B4857325 N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea

N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea

Cat. No. B4857325
M. Wt: 374.6 g/mol
InChI Key: PKLCTDTZZZGJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea, commonly referred to as BPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BPTU is a thiourea derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

BPTU's mechanism of action involves its ability to bind to the active site of cytochrome P450 enzymes and acetylcholinesterase. By binding to these enzymes, BPTU inhibits their activity, which leads to a decrease in the metabolism of drugs and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
BPTU has several biochemical and physiological effects. It has been found to increase the levels of certain hormones, such as testosterone and progesterone, in the body. BPTU has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of several diseases, including cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTU in lab experiments is its potency as an inhibitor of cytochrome P450 enzymes and acetylcholinesterase. This property makes it an ideal candidate for studying the metabolism of drugs and the role of acetylcholine in the brain. However, one of the limitations of using BPTU is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the use of BPTU in scientific research. One potential direction is the development of BPTU as a potential treatment for Alzheimer's disease. Another direction is the use of BPTU in the study of the metabolism of drugs and the role of cytochrome P450 enzymes in drug interactions. Additionally, BPTU's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of several diseases, including cancer and cardiovascular diseases.
Conclusion
BPTU is a unique chemical compound that has been widely used in scientific research for its potent inhibitory properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes and acetylcholinesterase, which makes it an ideal candidate for studying the metabolism of drugs and the role of acetylcholine in the brain. BPTU's biochemical and physiological effects make it a potential candidate for the treatment of several diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.

Scientific Research Applications

BPTU has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the body. BPTU has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BPTU a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-[2-[(4-butoxyphenyl)methylsulfanyl]ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-2-3-14-23-19-11-9-17(10-12-19)16-25-15-13-21-20(24)22-18-7-5-4-6-8-18/h4-12H,2-3,13-16H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLCTDTZZZGJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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